molecular formula C3H9ClN4 B2401489 (2S)-1-azidopropan-2-amine hydrochloride CAS No. 672304-38-0

(2S)-1-azidopropan-2-amine hydrochloride

Cat. No.: B2401489
CAS No.: 672304-38-0
M. Wt: 136.58
InChI Key: WJXGHVPLLATQGI-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-azidopropan-2-amine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an azido group (-N3) attached to a propanamine backbone, making it a valuable intermediate in organic synthesis and a potential candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azidopropan-2-amine hydrochloride typically involves the azidation of (2S)-1-chloropropan-2-amine. This reaction is carried out under controlled conditions using sodium azide (NaN3) as the azidating agent. The reaction is usually performed in an aqueous or organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-azidopropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2): Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products Formed

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

(2S)-1-azidopropan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and as a precursor for bioorthogonal chemistry.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-azidopropan-2-amine hydrochloride involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to label and track biomolecules in living systems. This compound can also act as a precursor for the synthesis of biologically active molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Chloropropan-2-amine: The precursor for the synthesis of (2S)-1-azidopropan-2-amine hydrochloride.

    (2S)-1-Bromopropan-2-amine: Another halogenated analog used in similar synthetic applications.

    (2S)-1-Iodopropan-2-amine: A less common analog with similar reactivity.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo bioorthogonal reactions makes it particularly valuable in biological and medicinal research.

Properties

IUPAC Name

(2S)-1-azidopropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXGHVPLLATQGI-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN=[N+]=[N-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.